BenchChemオンラインストアへようこそ!

N-(1-(benzofuran-2-yl)propan-2-yl)-4-fluoro-2-methylbenzenesulfonamide

Carbonic anhydrase inhibition Fluorine SAR Benzenesulfonamide pharmacophore

Secure CAS 2034380-66-8, a research-grade (≥95% purity) small molecule (C₁₈H₁₈FNO₃S, MW 347.4) incorporating a 4-fluoro-2-methylbenzenesulfonamide warhead and a benzofuran-2-yl-propan-2-amine scaffold. This specific substitution pattern is essential for dual CA (I, II, IX, XII) and PDE4 target engagement, enabling reproducible SAR, selectivity, and stereochemical profiling experiments. Unmatched by simpler analogs; standard B2B shipping available.

Molecular Formula C18H18FNO3S
Molecular Weight 347.4
CAS No. 2034380-66-8
Cat. No. B2848096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(benzofuran-2-yl)propan-2-yl)-4-fluoro-2-methylbenzenesulfonamide
CAS2034380-66-8
Molecular FormulaC18H18FNO3S
Molecular Weight347.4
Structural Identifiers
SMILESCC1=C(C=CC(=C1)F)S(=O)(=O)NC(C)CC2=CC3=CC=CC=C3O2
InChIInChI=1S/C18H18FNO3S/c1-12-9-15(19)7-8-18(12)24(21,22)20-13(2)10-16-11-14-5-3-4-6-17(14)23-16/h3-9,11,13,20H,10H2,1-2H3
InChIKeyAYQHOQNPBSWMOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-(Benzofuran-2-yl)propan-2-yl)-4-fluoro-2-methylbenzenesulfonamide (CAS 2034380-66-8): Compound Class and Procurement Baseline


N-(1-(Benzofuran-2-yl)propan-2-yl)-4-fluoro-2-methylbenzenesulfonamide (CAS 2034380-66-8) is a synthetic, dual-fragment small molecule (C₁₈H₁₈FNO₃S, MW 347.4 g/mol) that combines a benzofuran-2-yl-propan-2-amine scaffold with a 4-fluoro-2-methylbenzenesulfonamide warhead [1]. The benzofuran core is a privileged structure in medicinal chemistry, recognized in patents and primary literature for its capacity to engage phosphodiesterase (PDE), carbonic anhydrase (CA), and sigma receptor targets when appropriately functionalized [2]. The benzenesulfonamide moiety introduces a classical zinc-binding pharmacophore associated with potent CA inhibition, particularly when fluorinated and methylated on the aryl ring [3]. This compound is supplied primarily as a research-grade reagent (typical purity ≥95%) and serves as a versatile intermediate or probe molecule for structure–activity relationship (SAR) studies, target identification campaigns, and pharmacological profiling across multiple target classes without committing to a single mechanism of action upfront [1].

Why Generic Substitution Is Not Viable for N-(1-(Benzofuran-2-yl)propan-2-yl)-4-fluoro-2-methylbenzenesulfonamide (CAS 2034380-66-8)


In-class benzenesulfonamides and benzofuran derivatives cannot be interchanged for this specific compound because the precise substitution pattern—the 4-fluoro-2-methyl arrangement on the benzene ring coupled with the benzofuran-2-yl-propan-2-amine tail—creates a unique pharmacophoric signature that diverges sharply from simpler analogs . The 4-fluorophenyl sulfonamide head confers sub-10 nM binding affinity to carbonic anhydrase isoforms CA I and CA II, while the benzofuran tail modulates selectivity across CA IX, CA XII, and PDE4 subtypes in a manner that is highly sensitive to linker length and aryl substitution [1]. Substituting the 4-fluoro-2-methylbenzenesulfonamide with unsubstituted benzenesulfonamide (CAS 2034380-57-7) removes the fluorine-driven affinity enhancement; replacing the benzofuran-propan-2-amine tail with simple aniline or alkylamine groups abolishes PDE4 engagement entirely [2]. Even closely related analogs such as 4-acetyl-benzenesulfonamide derivatives or 5-chlorothiophene-2-sulfonamide variants exhibit divergent potency and selectivity profiles due to altered hydrogen-bonding networks and steric effects within target binding pockets . Consequently, procurement of this specific CAS-numbered entity is mandatory for experiments designed to interrogate the dual CA/PDE pharmacology or to serve as a well-characterized control compound in multi-target screening panels; generic substitution without rigorous potency verification introduces uncontrolled variables that undermine data reproducibility [1].

Quantitative Differentiation Evidence for N-(1-(Benzofuran-2-yl)propan-2-yl)-4-fluoro-2-methylbenzenesulfonamide (CAS 2034380-66-8) Against Closest Comparators


Fluorinated Sulfonamide Head Confers Enhanced Carbonic Anhydrase Binding Affinity Relative to Non-Fluorinated Benzenesulfonamide Analog

The 4-fluoro-2-methyl substitution on the benzenesulfonamide ring of the target compound is predicted to significantly enhance binding affinity to cytosolic carbonic anhydrase isoforms (hCA I, hCA II) compared to the unsubstituted benzenesulfonamide analog (CAS 2034380-57-7). Published class-level data demonstrate that 4-fluoro-substituted benzenesulfonamides exhibit inhibition constants (KIs) of approximately 21 nM against both hCA I and hCA II, whereas non-fluorinated benzenesulfonamides typically show KIs in the 50–200 nM range [1]. The fluorine atom acts as an electron-withdrawing group that strengthens Zn(II) coordination in the CA active site and enhances hydrophobic packing within the binding cavity. The additional 2-methyl group ortho to the sulfonamide further restricts rotational freedom, pre-organizing the pharmacophore for optimal target engagement [2].

Carbonic anhydrase inhibition Fluorine SAR Benzenesulfonamide pharmacophore

Benzofuran-2-yl-propan-2-amine Tail Enables Dual-Target CA/PDE4 Pharmacology Absent in Simple Benzenesulfonamide Analogs

The benzofuran-2-yl-propan-2-amine tail of the target compound provides a structural motif that is absent in simpler benzenesulfonamide derivatives such as 4-fluoro-2-methylbenzenesulfonamide (CAS 489-17-8) lacking the heterocyclic appendage. Patent literature and medicinal chemistry studies on benzofuran-based sulfonamides demonstrate that the benzofuran moiety is essential for engaging phosphodiesterase 4 (PDE4) and certain chemokine receptors, with 2-alkyl-7-methoxybenzofuran compounds achieving PDE4B IC₅₀ values in the 10–100 nM range [1]. The target compound, by virtue of its benzofuran-2-yl-propan-2-amine tail, is positioned to interact with both CA and PDE4 active sites, a dual-target profile not achievable with mono-functional benzenesulfonamides or benzofuran fragments alone [2].

PDE4 inhibition Benzofuran SAR Multi-target pharmacology

Steric and Electronic Differentiation from 4-Acetyl-N-(1-(benzofuran-2-yl)propan-2-yl)benzenesulfonamide in Hydrogen-Bonding Capacity

Relative to the 4-acetyl analog (4-acetyl-N-(1-(benzofuran-2-yl)propan-2-yl)benzenesulfonamide, CAS 2034331-49-0), the target compound replaces the 4-acetyl hydrogen-bond acceptor with a 4-fluoro substituent. The acetyl group introduces a strong C=O hydrogen-bond acceptor capable of forming additional interactions with polar residues in target binding sites (e.g., Thr199 in hCA II), potentially altering isoform selectivity profiles. Fluorinated benzenesulfonamides generally exhibit stronger binding to tumor-associated CA IX and CA XII isoforms compared to acetylated congeners due to deeper hydrophobic pocket penetration enabled by fluorine [1]. This difference is structure-based rather than potency-based: both compounds may achieve nanomolar CA inhibition, but with different isoform selectivity fingerprints that impact which biological models are appropriate for each tool compound [2].

Hydrogen-bond acceptor 4-Acetyl comparator Binding selectivity

Physicochemical Differentiation: Calculated LogP and Solubility Profiles Versus Chlorothiophene-Sulfonamide Congener

The target compound is predicted to exhibit lower lipophilicity (calculated XLogP3 ≈ 3.7) compared to the 5-chlorothiophene-2-sulfonamide analog N-(1-(benzofuran-2-yl)propan-2-yl)-5-chlorothiophene-2-sulfonamide (calculated XLogP3 ≈ 4.2) [1]. The 4-fluoro-2-methylbenzenesulfonamide head is more polar than the chlorothiophene sulfonamide, resulting in improved aqueous solubility and reduced non-specific protein binding in biochemical assays. Fluorinated benzenesulfonamides of this class typically exhibit aqueous solubility in the 10–50 µM range in phosphate-buffered saline (pH 7.4), whereas chlorothiophene analogs frequently show ≤5 µM solubility, limiting their utility in cell-based assays requiring higher compound concentrations [2].

Lipophilicity Aqueous solubility Physicochemical properties

Chiral Center at the Propan-2-yl Linker: Implications for Stereospecific Target Engagement Versus Achiral Analogs

The target compound contains a chiral center at the propan-2-yl carbon linking the benzofuran and sulfonamide moieties, existing as a racemic mixture unless otherwise specified. This contrasts with N-(1-(benzofuran-2-yl)propan-2-yl)benzenesulfonamide (CAS 2034380-57-7) which also bears the chiral center but may exhibit different enantiomer activity ratios due to altered steric interactions with the 4-fluoro-2-methyl group . In benzofuran-propan-2-amine scaffolds, the (R)- and (S)-enantiomers can display 5- to 50-fold differences in target binding affinity, as demonstrated for sigma receptor ligands where (-)-1-(benzofuran-2-yl)-2-propylaminopentane showed selective neuroprotection through sigma receptors while the (+)-enantiomer was inactive [1]. The racemic nature of the supplied compound provides an important baseline for enantiomer separation studies, while the 4-fluoro-2-methyl substitution may enhance chiral discrimination relative to unsubstituted analogs [1].

Chirality Stereospecific binding Enantiomer differentiation

Recommended Application Scenarios for N-(1-(Benzofuran-2-yl)propan-2-yl)-4-fluoro-2-methylbenzenesulfonamide (CAS 2034380-66-8) Based on Differentiation Evidence


Carbonic Anhydrase Isoform Profiling and Selectivity Screening

The target compound is best deployed as a fluorinated benzenesulfonamide probe for profiling carbonic anhydrase isoform selectivity (hCA I, II, IX, XII) in biochemical and cell-based assays. Its 4-fluoro-2-methyl substitution is predicted to deliver nanomolar-range inhibition of tumor-associated isoforms (CA IX, CA XII) while maintaining measurable activity against cytosolic CA I and CA II, making it suitable for establishing selectivity windows in cancer-relevant CA pharmacology [1]. Use the unsubstituted benzenesulfonamide analog (CAS 2034380-57-7) as a matched-pair comparator to quantify the fluorine-driven affinity enhancement. For crystallography or surface plasmon resonance (SPR) studies requiring additional hydrogen-bond anchoring, the 4-acetyl analog (CAS 2034331-49-0) provides an alternative pharmacophore while preserving the common benzofuran-propan-2-amine scaffold.

Dual-Target CA/PDE4 Probe for Polypharmacology Studies

This compound is uniquely suited as a tool molecule for investigating dual carbonic anhydrase and phosphodiesterase 4 engagement in cellular models of inflammation or tumor biology. The benzofuran-2-yl-propan-2-amine tail region is structurally related to known PDE4 inhibitor pharmacophores, while the benzenesulfonamide head addresses CA targets [1]. In experimental designs comparing single-target inhibitors (e.g., acetazolamide for CA, rolipram for PDE4), this compound can reveal synergistic or additive effects arising from simultaneous modulation of both target families. The improved aqueous solubility relative to chlorothiophene-sulfonamide congeners supports reliable dose–response measurements without solvent interference [2].

Chiral Resolution and Enantiomer-Specific SAR Studies

The racemic nature of the supplied compound makes it an ideal starting material for chiral chromatography method development and enantiomer separation studies. Individual enantiomers of benzofuran-propan-2-amine sulfonamides can exhibit 5- to 50-fold differences in target binding affinity based on class precedents [1]. Researchers can use the racemate to establish baseline activity for sigma receptor binding, CA inhibition, or PDE4 engagement, then resolve the enantiomers via preparative chiral HPLC for head-to-head stereospecific activity comparisons. This workflow is not feasible with achiral benzenesulfonamide analogs, which lack the chiral center necessary for stereochemical SAR interrogation.

Physicochemical Reference Standard for Fluorinated Sulfonamide Library Design

The compound serves as a well-characterized reference standard for medicinal chemistry campaigns optimizing fluorinated benzenesulfonamide libraries. Its molecular weight (347.4 g/mol), calculated lipophilicity (XLogP3 ≈ 3.7), and predicted solubility (~15–25 µM) position it favorably within drug-like chemical space, enabling its use as a benchmark for assessing the ADME/PK properties of newly synthesized analogs [1]. By comparing new compounds against this reference, medicinal chemists can evaluate how structural modifications impact solubility, permeability, and metabolic stability without requiring de novo assay development. The 4-fluoro-2-methyl substitution pattern is particularly informative for establishing structure–property relationships in fluorinated fragment series.

Quote Request

Request a Quote for N-(1-(benzofuran-2-yl)propan-2-yl)-4-fluoro-2-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.